molecular formula C7H5ClF2 B1301616 2,5-Difluorobenzyl chloride CAS No. 495-07-8

2,5-Difluorobenzyl chloride

Cat. No.: B1301616
CAS No.: 495-07-8
M. Wt: 162.56 g/mol
InChI Key: INXKTZMJFPRVAY-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a colorless to light yellow liquid with a pungent odor. This compound is widely used in organic synthesis as a building block for various chemical reactions and is known for its reactivity due to the presence of both fluorine and chlorine atoms on the benzene ring .

Scientific Research Applications

2,5-Difluorobenzyl chloride has a wide range of applications in scientific research:

Safety and Hazards

2,5-Difluorobenzyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It is also a flammable liquid and may be corrosive to metals . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Mode of Action

2,5-Difluorobenzyl chloride, like other benzyl chlorides, is an electrophilic compound. It can undergo nucleophilic substitution reactions with various nucleophiles. The chlorine atom attached to the benzyl group serves as a good leaving group, making the carbon it’s attached to highly susceptible to nucleophilic attack .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For instance, the compound’s reactivity might increase under basic conditions due to the deprotonation of nucleophiles .

Preparation Methods

Chemical Reactions Analysis

2,5-Difluorobenzyl chloride undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2,5-Difluorobenzyl chloride can be compared with other similar compounds, such as:

    2,4-Difluorobenzyl chloride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.

    2,6-Difluorobenzyl chloride: Another isomer with distinct chemical properties and uses.

    4-Fluorobenzyl chloride: Contains only one fluorine atom, resulting in different reactivity and applications.

    3,5-Difluorobenzyl chloride: Similar to this compound but with fluorine atoms at different positions

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the benzene ring.

Properties

IUPAC Name

2-(chloromethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKTZMJFPRVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371727
Record name 2,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-07-8
Record name 2,5-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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